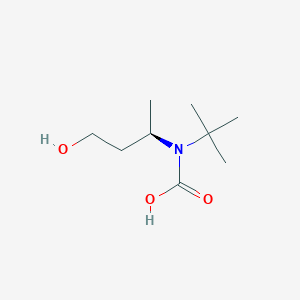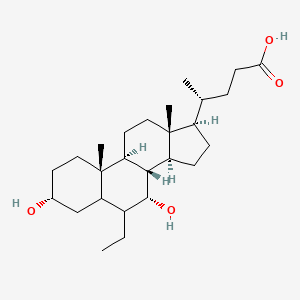
3,6-Difluoro-9H-carbazole
Übersicht
Beschreibung
3,6-Difluoro-9H-carbazole is a useful research compound. Its molecular formula is C12H7F2N and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,6-Difluoro-9H-carbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Difluoro-9H-carbazole including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Fine-Tunable Organic Building Blocks : 3,6-Difluoro-9H-carbazole derivatives have been utilized in the synthesis of 9H-carbazole-3,6-dicarbonitrile and 9H-carbazole-3,6-dicarboxylic acid, which are valuable in material science, medicinal, and supramolecular chemistry due to their versatility and tunability (Ł. Weseliński, R. Lübke, & M. Eddaoudi, 2014).
Electrochemical Polymer Synthesis : Research has been conducted on electrochemical polymerization of carbazole and furan units, which includes compounds like 3,6-di(2-furyl)-9H-carbazole. These synthesized polymers exhibit properties like reversible redox behavior and potential for electrochromic applications (H. Oguztürk, S. Tirkeş, & A. Önal, 2015).
Aggregation-Induced Phosphorescent Emission : The study of cationic iridium(III) complexes with dendritic carbazole ligands has shown that these complexes have applications in light-emitting electrochemical cells and organic vapor sensing, due to their aggregation-induced phosphorescent emission (AIPE) and other photophysical properties (G. Shan et al., 2012).
Photophysical Properties for OLEDs : Carbazole derivatives, such as 3,6-Diphenyl-9-hexyl-9H-carbazole with electron-withdrawing groups, have been studied for their photophysical properties. These compounds are significant in the development of organic light-emitting diodes (OLEDs) due to their emission properties (G. Kremser et al., 2008).
Electrochromic Materials : Research on soluble electrochromic polymers based on (N-phenyl)carbazole, triphenylamine, and 9,9-dioctyl-9H-fluorene illustrates the potential of 3,6-Difluoro-9H-carbazole derivatives in electrochromic materials, showcasing their high coloration efficiency and stability (Yaxin Zhang et al., 2019).
Phosphorescent OLED Host Materials : A study on small-molecular compounds incorporating 3,6-carbazole as host materials in blue phosphorescent OLEDs (PhOLEDs) demonstrates their potential for high efficiency and low efficiency roll-off in light-emitting applications (Lijun Deng et al., 2013).
Eigenschaften
IUPAC Name |
3,6-difluoro-9H-carbazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBSYPXJJKRRRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Difluoro-9H-carbazole | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-[(8S,10S,11S,13S,14S,16S,17R)-11-acetyloxy-9-fluoro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate](/img/structure/B8005788.png)
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate;hydrate](/img/structure/B8005801.png)

![(3S,5S)-5-[(2S)-2-azido-1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-5-methylhexan-2-yl]-3-propan-2-yloxolan-2-one](/img/structure/B8005812.png)





